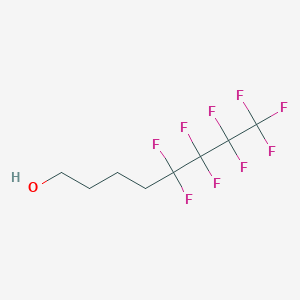












|
REACTION_CXSMILES
|
[OH-].[K+].[F:3][C:4]([F:28])([C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])[CH2:5][CH2:6][CH:7](C(OCC)=O)[C:8](OCC)=[O:9].Cl.B.CSC>O.C(O)C.CO>[F:3][C:4]([F:28])([C:18]([F:26])([F:27])[C:19]([F:24])([F:25])[C:20]([F:21])([F:22])[F:23])[CH2:5][CH2:6][CH2:7][CH2:8][OH:9] |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
53.59 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
diethyl 2-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)malonate
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CCC(C(=O)OCC)C(=O)OCC)(C(C(C(F)(F)F)(F)F)(F)F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.CSC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 6 hours at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was adjusted to pH 5 at room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent
|
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred in dimethyl sulfoxide for 18 hours at 170° C
|
|
Duration
|
18 h
|
|
Type
|
ADDITION
|
|
Details
|
water was added to the reaction mixture, which
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted three times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water and saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent, anhydrous tetrahydrofuran (200 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was cooled to −30° C
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 3 hours at room temperature
|
|
Duration
|
3 h
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water and saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20)
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CCCCO)(C(C(C(F)(F)F)(F)F)(F)F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |